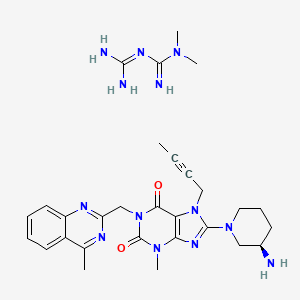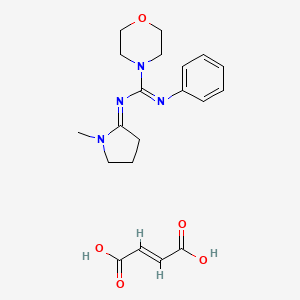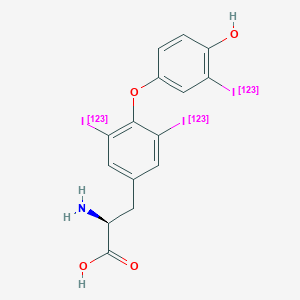![molecular formula C11H9ClN2O2S2 B608646 2-((6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-yl)thio)acetic acid CAS No. 1365060-22-5](/img/structure/B608646.png)
2-((6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-yl)thio)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-((6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-yl)thio)acetic acid” is a chemical compound with the molecular formula C11H9ClN2O2S2 . It is also known as LP-922056 . This compound is a Notum pectinacetylesterase inhibitor which activates Wnt signalling.
Physical And Chemical Properties Analysis
This compound is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . The molecular weight of the compound is 300.78 .Aplicaciones Científicas De Investigación
Notum Pectinacetylesterase Inhibitor
LP-922056 is an orally active, potent, and selective Notum pectinacetylesterase inhibitor . Notum is a carboxylesterase that has been shown to act as a key negative regulator of the Wnt signaling pathway by mediating the depalmitoleoylation of Wnt proteins .
Activation of Wnt Signaling
LP-922056 activates Wnt signaling in vitro. The EC50 values are 21 nM in human and 55 nM in mouse cell-based assays . Wnt signaling is a complex network of proteins best known for their roles in embryogenesis and cancer, but also involved in normal physiological processes in adult animals.
Bone Formation Stimulant
LP-922056 stimulates endocortical bone formation in rodents and in humanized Notum mouse lines . This could potentially be used in treatments for conditions like osteoporosis or bone fractures.
Inhibition of Apc-Mutant Cell Lines
LP-922056 inhibits the growth of Apc-mutant cell lines . The Apc gene is a tumor suppressor gene that is often mutated in cases of colorectal cancer.
Reduction of Intestinal Adenomas
LP-922056 also inhibits the proliferation of intestinal adenomas in vivo . Adenomas are benign tumors that can occur in various organs. In the intestine, they are a common precursor to cancer.
Chemical Tool for Notum Research
LP-922056 serves as a chemical tool to explore the fundamental biology of Notum and build target validation to underpin new drug discovery programs . It’s an accessible and improved synthetic route that allows LP-922056 to become more readily available .
Mecanismo De Acción
Target of Action
LP-922056 is a highly potent inhibitor of Notum Pectinacetylesterase , an enzyme that has been shown to act as a key negative regulator of the Wnt signaling pathway . The compound’s primary targets are the Notum Pectinacetylesterase enzymes in both human and mouse cells .
Mode of Action
LP-922056 interacts with its targets by inhibiting the action of Notum Pectinacetylesterase. This inhibition results in the activation of the Wnt signaling pathway . The EC50 values of LP-922056 are 21 nM in human and 55 nM in mouse cellular assays , indicating its high potency.
Biochemical Pathways
The primary biochemical pathway affected by LP-922056 is the Wnt signaling pathway . Notum Pectinacetylesterase, the target of LP-922056, is known to inactivate Wnts by functioning as a Wnt lipase . By inhibiting Notum, LP-922056 prevents the depalmitoleoylation of Wnt proteins, thereby activating the Wnt signaling pathway .
Pharmacokinetics
Pharmacokinetic studies in mice have shown that LP-922056 has a high Cmax (129 μM) and AUC (1533 μM•h), indicating good bioavailability . Its penetration into the central nervous system (cns) is very low, with a brain/plasma concentration ratio of just 001 .
Result of Action
The inhibition of Notum Pectinacetylesterase by LP-922056 and the subsequent activation of the Wnt signaling pathway lead to significant biological effects. Specifically, LP-922056 has been shown to significantly increase midshaft femur cortical bone thickness in mice and rats .
Propiedades
IUPAC Name |
2-(6-chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S2/c12-10-7(5-1-2-5)8-9(18-10)11(14-4-13-8)17-3-6(15)16/h4-5H,1-3H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYRIWUQISYYHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC3=C2N=CN=C3SCC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-yl)thio)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

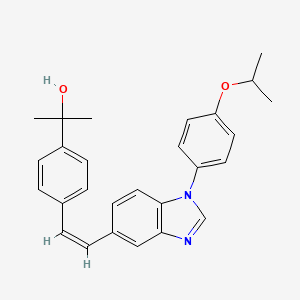

![(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid](/img/structure/B608566.png)
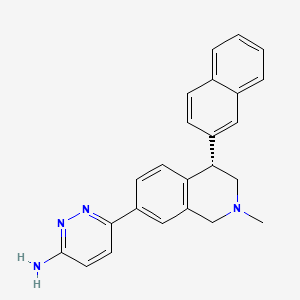
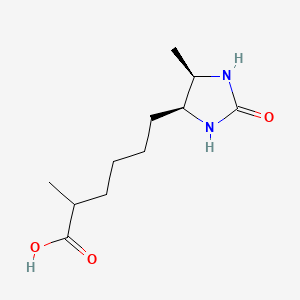

![N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B608574.png)
![(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B608578.png)

